molecular formula C11H15ClN2O2 B592106 tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate CAS No. 67938-77-6

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

Cat. No.: B592106
CAS No.: 67938-77-6
M. Wt: 242.703
InChI Key: IKOORUXAVMEHTF-UHFFFAOYSA-N
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Description

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a tert-butyl group, a chloropyridine moiety, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate typically involves the reaction of 5-chloropyridine-2-methanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:

5-chloropyridine-2-methanol+tert-butyl chloroformatetert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate\text{5-chloropyridine-2-methanol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 5-chloropyridine-2-methanol+tert-butyl chloroformate→tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropyridine moiety can be substituted by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.

    Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures to accelerate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The chloropyridine moiety may also participate in binding interactions with target molecules, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-chloropyrazin-2-yl)carbamate
  • tert-Butyl (2-chloropyrimidin-5-yl)carbamate
  • tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate

Uniqueness

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for

Properties

IUPAC Name

tert-butyl N-[(5-chloropyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOORUXAVMEHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856506
Record name tert-Butyl [(5-chloropyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67938-77-6
Record name tert-Butyl [(5-chloropyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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